molecular formula C21H26ClN3O2 B500348 N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 890600-38-1

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B500348
CAS No.: 890600-38-1
M. Wt: 387.9g/mol
InChI Key: DJAXBCUNUUPYLZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide (CAS 890600-38-1) is a high-purity arylpiperazine derivative supplied for biomedical research. This compound is of significant interest in the field of neuropharmacology, particularly in the study of novel analgesic agents. Arylpiperazine derivatives have demonstrated potent antinociceptive activities in vivo, showing efficacy in standard models such as the acetic acid-induced writhing test and the hot plate test . Specifically, compounds featuring the 2,3-dimethylphenylpiperazine moiety have exhibited strong analgesic activity, increasing response latency by over 134% in preclinical models . The structural design of this acetamide derivative draws from known pharmacophores that target neuropathic pain pathways, offering a promising scaffold for the development of non-opioid pain therapeutics with potentially reduced sedative side effects . With a molecular formula of C21H26ClN3O2 and a molecular weight of 387.90 g/mol , this chemical is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-15-5-4-6-19(16(15)2)25-11-9-24(10-12-25)14-21(26)23-18-13-17(22)7-8-20(18)27-3/h4-8,13H,9-12,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXBCUNUUPYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide

The chloroacetamide intermediate forms the electrophilic center for subsequent piperazine coupling. A modified protocol from serotonin receptor ligand synthesis involves treating 5-chloro-2-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Reaction Conditions :

  • Solvent : Anhydrous DCM or ethyl acetate.

  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.

  • Temperature : 0–25°C, 1–2 hours.

  • Yield : ~85–90% (estimated from analogous reactions).

Characterization :

  • IR : Carbonyl stretch at ~1650–1680 cm⁻¹.

  • ¹H NMR : Singlet for CH₂Cl at δ 4.2–4.4 ppm; aromatic protons at δ 6.8–7.5 ppm.

Coupling of Intermediates via Nucleophilic Substitution

Reaction Mechanism

The chloroacetamide undergoes SN2 displacement with the secondary amine of 4-(2,3-dimethylphenyl)piperazine. Sodium iodide (NaI) catalyzes the reaction by converting chloroacetamide to the more reactive iodoacetamide in situ.

General Protocol :

  • Mix 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.0 equiv) and 4-(2,3-dimethylphenyl)piperazine (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.5 equiv) and NaI (0.1 equiv).

  • Heat at 80–90°C for 8–15 hours under nitrogen.

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Solvent DMFEnhances nucleophilicity
Temperature 80–90°CBalances reaction rate/thermal degradation
Molar Ratio 1:1.2 (acetamide:piperazine)Minimizes unreacted starting material

Yield : 70–77% (based on analogous piperazine couplings).

Acidification and Purification

Post-reaction, unreacted piperazine is converted to its dihydrochloride salt via HCl addition (pH 2–5) and filtered. The filtrate is concentrated, and the product is isolated via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data :

  • MS (ESI+) : m/z 442.1 [M+H]⁺ (calculated for C₂₂H₂₇Cl₂N₃O₂).

  • ¹³C NMR : Carbonyl signal at δ 168–170 ppm; piperazine carbons at δ 45–55 ppm.

Alternative Methodologies and Comparative Analysis

Solvent-Free Conditions

A patent method using ethanol as a solvent under reflux (8–15 hours) reports comparable yields (68–72%) but requires larger solvent volumes. This approach favors industrial scalability despite slower kinetics.

Advantages :

  • Reduced toxicity vs. DMF.

  • Simplified filtration due to piperazine hydrochloride precipitation.

Troubleshooting and Optimization

Common Side Reactions

  • Over-alkylation : Excess piperazine or prolonged heating leads to di-substituted byproducts. Mitigated by maintaining a 1:1.2 molar ratio.

  • Hydrolysis : Chloroacetamide degradation in aqueous media necessitates anhydrous conditions.

Enhancing Reaction Efficiency

  • Catalyst Screening : Tetrabutylammonium bromide (TBAB) increases nucleophilic displacement rates in polar aprotic solvents.

  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes thermal decomposition.

Industrial-Scale Considerations

Cost-Effective Piperazine Recycling

Unreacted piperazine hydrochloride is recovered via acidification (pH 2–5) and reused, reducing raw material costs by ~15–20%.

Environmental Impact

  • Waste Streams : DMF requires distillation recovery (>90% efficiency).

  • Green Chemistry : Ethanol/water mixtures replace halogenated solvents in final recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Applications in Cancer Therapy

Recent studies have highlighted the anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide. The compound has demonstrated promising cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in hypopharyngeal tumor cells (FaDu model) more effectively than the reference drug bleomycin. This suggests that it may interact favorably with specific protein binding sites due to its three-dimensional structure, enhancing its biological activity .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Reference
This compoundFaDu10
BleomycinFaDu15

Applications in Neurological Disorders

The compound also shows potential in treating neurological disorders, particularly Alzheimer's disease. It acts as an inhibitor for both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy.

  • Dual Inhibition : The effectiveness of the compound in inhibiting these enzymes suggests its potential as a dual-action therapeutic agent that could improve cognitive function by enhancing cholinergic transmission .

Case Study: Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)Reference
This compoundAcetylcholinesterase50
Donepezil (standard)Acetylcholinesterase30

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its therapeutic efficacy. Research indicates that modifications to the piperazine and phenyl moieties can significantly affect both potency and selectivity for various biological targets.

Key Findings:

  • Piperazine Modifications : Alterations in the piperazine ring can enhance binding affinity and selectivity towards target receptors.
  • Phenolic Substituents : The presence of methoxy and chloro groups on the phenolic ring contributes to increased biological activity, likely due to enhanced lipophilicity and steric interactions with target proteins .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: It may bind to serotonin and dopamine receptors, modulating their activity.

    Pathways Involved: By influencing these receptors, the compound can alter neurotransmitter levels and signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound Name / ID Key Structural Features Pharmacological Target / Activity Specificity / Limitations Reference(s)
Target Compound: N-(5-Chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide 5-Chloro-2-methoxyphenyl; 2,3-dimethylphenyl-piperazine TRPC3/6/7 activation; Neuroprotection via BDNF signaling Cross-specific for TRPC3/6/7; Limited isoform selectivity
PPZ1: 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone 5-Chloro-2-methylphenyl-piperazine; 3-fluorophenyl ketone TRPC3/6/7 activation Similar cross-reactivity as PPZ2; No reported BDNF pathway involvement
PPZ2: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide 2,3-Dimethylphenyl-piperazine; 2-ethoxyphenyl acetamide TRPC3/6/7 activation; Neuroprotection via BDNF Identical core to target compound but differing in aryl substituents on acetamide group
Compound 15: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Fluorophenyl-piperazine; p-tolyl-thiazole acetamide Matrix metalloproteinase (MMP) inhibition; Anti-inflammatory activity Narrower target profile (MMP-specific); No TRPC modulation reported
Compound 17: 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2,3-Dichlorophenyl-piperazine; 3-trifluoromethylphenyl acetamide Anticonvulsant activity; Serotonergic receptor modulation Higher lipophilicity due to CF3 group; No TRPC interaction

Key Findings from Comparative Studies

Substituent Effects on TRPC Activation: The 2,3-dimethylphenyl group on the piperazine ring (shared by the target compound and PPZ2) is critical for TRPC6 activation, while substitutions like 4-fluorophenyl (Compound 15) or 2,3-dichlorophenyl (Compound 17) shift activity toward non-TRPC targets (e.g., MMPs or anticonvulsant pathways) . The acetamide-linked aryl group (e.g., 5-chloro-2-methoxyphenyl in the target compound vs. 2-ethoxyphenyl in PPZ2) modulates BDNF pathway engagement and solubility .

Cross-Reactivity and Selectivity :

  • Both the target compound and PPZ2 activate TRPC3/6/7 channels, but neither exhibits isoform specificity, limiting their therapeutic utility . In contrast, compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) show high specificity for MMP inhibition .

Biological Activity Spectrum: The target compound’s neuroprotective effects are unique among TRPC activators, while PPZ1 lacks reported BDNF pathway involvement .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H24ClN3O2
  • Molecular Weight : 363.87 g/mol
  • CAS Number : 1197958-12-5

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. This compound has been studied for its potential as an antagonist or modulator of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Pharmacological Effects

  • Antidepressant Activity :
    • Several studies have indicated that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The piperazine moiety is particularly noted for enhancing serotonin receptor activity, which may contribute to mood regulation.
  • Antipsychotic Properties :
    • The compound's ability to bind to dopamine receptors suggests potential antipsychotic effects. Research indicates that modifications in the phenyl ring can enhance receptor affinity and selectivity.
  • Anxiolytic Effects :
    • Preliminary studies have shown that this compound may possess anxiolytic properties, potentially through modulation of GABAergic transmission.

Study 1: Antidepressant-like Effects

A study conducted on a series of piperazine derivatives demonstrated that this compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) models. The results indicated a reduction in immobility time, suggesting enhanced serotonergic activity .

Study 2: Antipsychotic Potential

In vitro assays showed that this compound effectively inhibited dopamine D2 receptor activity. Binding affinity studies revealed an IC50 value comparable to established antipsychotics, indicating its potential as a therapeutic agent for schizophrenia .

Study 3: Anxiolytic Activity

Research involving behavioral assays in rodents indicated that the compound reduced anxiety-like behaviors in the elevated plus maze (EPM) test. This effect was attributed to increased GABAergic activity, suggesting a possible mechanism for its anxiolytic properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine D2 receptor inhibition
AnxiolyticGABAergic transmission enhancement

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